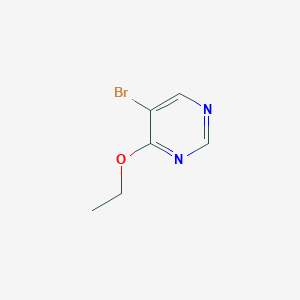
5-Bromo-4-ethoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-ethoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of a bromine atom at the 5th position and an ethoxy group at the 4th position on the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-ethoxypyrimidine typically involves the bromination of 4-ethoxypyrimidine. One common method includes the reaction of 4-ethoxypyrimidine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5th position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-ethoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The bromine atom can be reduced to form 4-ethoxypyrimidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) are typical reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution Reactions: Products include 4-ethoxy-5-aminopyrimidine or 4-ethoxy-5-thiopyrimidine.
Coupling Reactions: Products are various substituted pyrimidines with extended carbon chains.
Reduction Reactions: The major product is 4-ethoxypyrimidine.
Applications De Recherche Scientifique
5-Bromo-4-ethoxypyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Bromo-4-ethoxypyrimidine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or as a ligand that binds to specific receptors. The bromine atom and ethoxy group contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyrimidine: Similar in structure but lacks the ethoxy group, leading to different reactivity and applications.
5-Bromo-2-ethoxypyrimidine: Similar but with the ethoxy group at the 2nd position, affecting its chemical behavior and biological activity.
Uniqueness
5-Bromo-4-ethoxypyrimidine is unique due to the specific positioning of the bromine and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields of research.
Propriétés
Formule moléculaire |
C6H7BrN2O |
|---|---|
Poids moléculaire |
203.04 g/mol |
Nom IUPAC |
5-bromo-4-ethoxypyrimidine |
InChI |
InChI=1S/C6H7BrN2O/c1-2-10-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3 |
Clé InChI |
CAPWIXPWHUSELC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC=NC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene](/img/structure/B12941605.png)
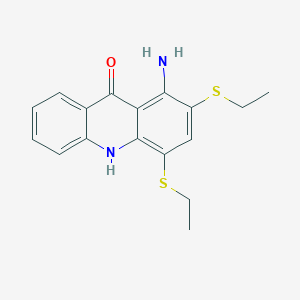
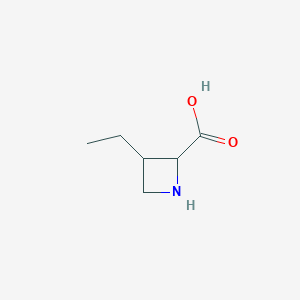
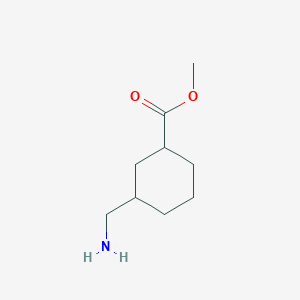
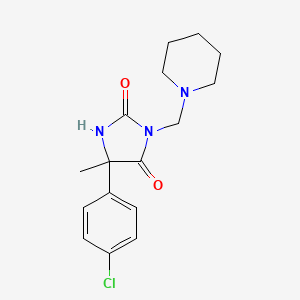
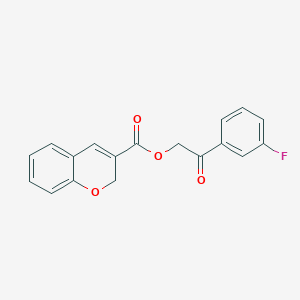

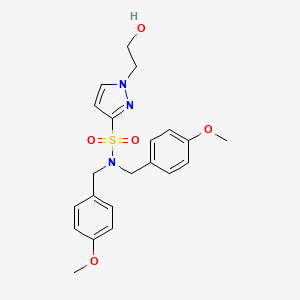
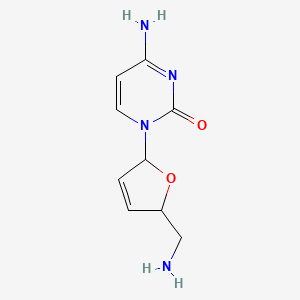
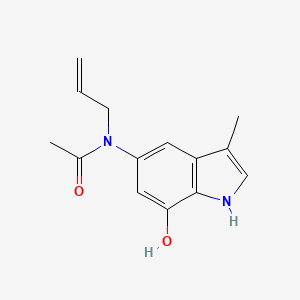
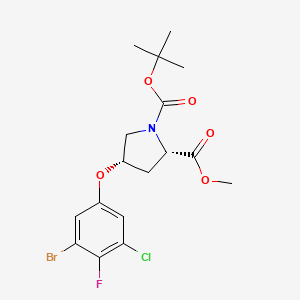

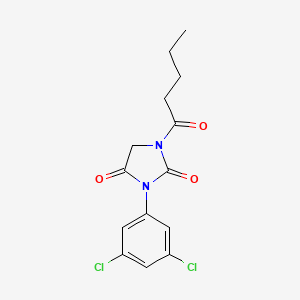
![(5-Fluorobenzo[b]thiophen-4-yl)methanamine](/img/structure/B12941678.png)
